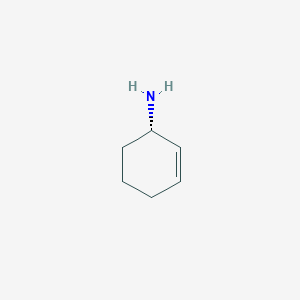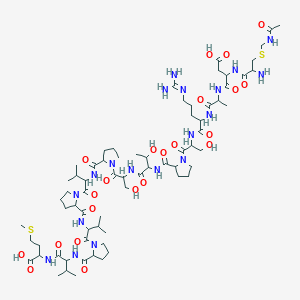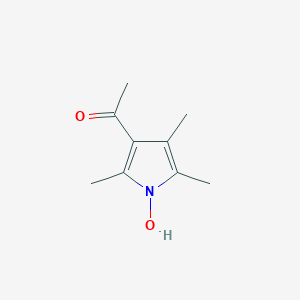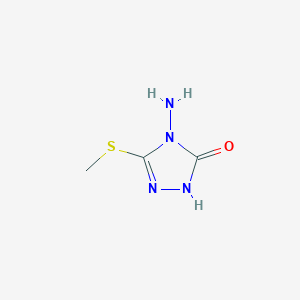
2,5-Dibrom-3-decylthiophen
Übersicht
Beschreibung
2,5-Dibromo-3-decylthiophene is a type of dibromothiophene, a compound that is part of the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. Dibromothiophenes are derivatives of thiophene where two hydrogen atoms have been substituted by bromine atoms. These compounds are of interest due to their potential applications in organic electronics and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of dibromothiophene derivatives can be achieved through various methods. One such method involves a one-pot reaction of dihydrothiophenes with Br2 reagent, which performs both oxidation and bromination. This process yields 3,4-diaryl-2,5-dibromothiophenes with excellent efficiency, ranging from 83-92% . Another approach for synthesizing thiophene derivatives is through a sequential one-pot multicomponent reaction, which allows for the creation of fully substituted 2,5-dihydrothiophenes with a high degree of variation in the final product's architecture .
Molecular Structure Analysis
The molecular structure of dibromothiophene derivatives can be influenced by the presence of different functional groups. For instance, the study of 5,5'-bis(silyl)-functionalized 3,3'-dibromo-2,2'-dithiophenes revealed that the planar alignment of certain silyl-functionalized dibromo-dithiophenes shows a higher degree of π-conjugation and more favorable molecular packing compared to those with a skewed arrangement .
Chemical Reactions Analysis
Dibromothiophenes can undergo various chemical reactions, making them versatile intermediates. For example, 3,4-diaryl-2,5-dibromothiophenes can be used as building blocks for the preparation of 2,3,4,5-tetraarylthiophenes through Suzuki coupling reactions . Additionally, the acidic treatment of 2,5-dihydrothiophenes can furnish corresponding 5-amino thiophene-2,4-dicarboxylates, further expanding the range of possible derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromothiophene derivatives are closely related to their molecular structure. The presence of bromine atoms and other functional groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of silyl groups can influence the degree of π-conjugation and, consequently, the electronic properties of the compound . Additionally, the synthesis of polyhydroxyl oligothiophenes from dibromothiophene derivatives demonstrates the potential for creating water-soluble 'self-doping' oligothiophenes, indicating a wide range of applications in materials science .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der organischen Elektronik
2,5-Dibrom-3-decylthiophen wird bei der Synthese von Oligothiophenen verwendet, die wichtige Materialien für die organische Elektronik sind. Diese Oligothiophene können verwendet werden, um leitfähige Polymere herzustellen, die für die Entwicklung verschiedener elektronischer Geräte wie Transistoren, Solarzellen und LEDs unerlässlich sind .
Wirkmechanismus
Target of Action
2,5-Dibromo-3-decylthiophene is primarily used as a conducting polymer precursor . The primary target of this compound is the formation of polythiophene-based systems , which are key components in the field of organic electronics .
Mode of Action
The compound interacts with its targets through a process known as polymerization . This process involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers . In this case, 2,5-Dibromo-3-decylthiophene serves as the monomer that forms the polythiophene-based system .
Biochemical Pathways
The primary biochemical pathway affected by 2,5-Dibromo-3-decylthiophene is the synthesis of conducting polymers . These polymers, once formed, can be used in various applications, including organic electronics . The downstream effects of this pathway include the creation of materials with unique electronic properties, such as semiconductivity .
Pharmacokinetics
It’s important to note that the compound has amolecular weight of 382.20 , which could influence its behavior in a chemical reaction or a synthesis process.
Result of Action
The result of 2,5-Dibromo-3-decylthiophene’s action is the formation of polythiophene-based systems . These systems have unique electronic properties that make them suitable for use in organic electronics . On a molecular and cellular level, the compound contributes to the formation of complex structures with semiconductive properties .
Action Environment
The action of 2,5-Dibromo-3-decylthiophene can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with its targets and its efficacy in forming polythiophene-based systems may also be influenced by factors such as the presence of a catalyst, the reaction temperature, and the reaction time.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dibromo-3-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSRZZKSUNTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400948 | |
| Record name | 2,5-Dibromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158956-23-1 | |
| Record name | 2,5-Dibromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158956-23-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)





![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)





